molecular formula C10H19NO2 B590624 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) CAS No. 127062-18-4

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI)

Katalognummer: B590624
CAS-Nummer: 127062-18-4
Molekulargewicht: 185.267
InChI-Schlüssel: DGUFDNAHYHDWIS-AEJSXWLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) involves multiple steps, typically starting with the preparation of the cyclopent[c]isoxazole ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclopent[c]isoxazole derivatives with different substituents. These compounds share the core cyclopent[c]isoxazole structure but differ in their functional groups and overall properties .

Uniqueness

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

127062-18-4

Molekularformel

C10H19NO2

Molekulargewicht

185.267

IUPAC-Name

(2R)-1-[(3aR,6aS)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol

InChI

InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9+,10-/m0/s1

InChI-Schlüssel

DGUFDNAHYHDWIS-AEJSXWLSSA-N

SMILES

CCC(CN1C2CCCC2CO1)O

Synonyme

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.